molecular formula C14H11Cl3O3S B2640692 4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2361756-65-0

4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2640692
CAS No.: 2361756-65-0
M. Wt: 365.65
InChI Key: RAJNQECNNCNWTM-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of chloro and methyl substituents on the phenyl rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3-methylphenol with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro and methyl groups on the phenyl rings can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

    Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, where a nucleophile replaces the sulfonate group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used. The reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Products include substituted phenyl derivatives where the sulfonate group has been replaced by the nucleophile.

Scientific Research Applications

4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its application, such as its use as a reagent in chemical synthesis or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl substituents but lacks the sulfonate group.

    4,5-Dichloro-2-methylbenzenesulfonyl chloride: Contains the sulfonate group but differs in the substitution pattern on the phenyl ring.

Uniqueness

4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the combination of chloro, methyl, and sulfonate groups, which confer distinct chemical reactivity and potential applications. The presence of multiple substituents on the aromatic rings allows for diverse chemical transformations and interactions with various molecular targets.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O3S/c1-8-5-10(3-4-11(8)15)20-21(18,19)14-7-13(17)12(16)6-9(14)2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNQECNNCNWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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